molecular formula C20H16F3N5O2 B2636683 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081132-28-6

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2636683
CAS No.: 1081132-28-6
M. Wt: 415.376
InChI Key: RKRYZXJNSURFAI-UHFFFAOYSA-N
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Description

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.

Scientific Research Applications

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
  • 5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Uniqueness

2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is unique due to the presence of both the triazole and oxadiazole rings, along with the trifluoromethyl and methoxymethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-benzyl-5-(5-(methoxymethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16F3N5O2C_{20}H_{16}F_3N_5O_2, with a molecular weight of approximately 415.376 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known for their diverse biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing these moieties have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted the synthesis of triazole derivatives that demonstrated potent activity against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of specific pathways. For example, a derivative similar to the compound was found to inhibit cell proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with oxadiazole structures have shown promise in reducing inflammation. Studies suggest that these compounds may act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses.
  • Receptor Modulation : It could act on various receptors linked to pain and inflammation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of oxadiazole were tested against clinical isolates of bacteria. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, showing promising results against resistant strains .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of related triazole compounds on human breast cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell migration at micromolar concentrations. The study concluded that further exploration into structural modifications could lead to more potent anticancer agents .

Properties

IUPAC Name

2-benzyl-5-[5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c1-29-12-16-18(19-26-24-17(30-19)10-13-6-3-2-4-7-13)25-27-28(16)15-9-5-8-14(11-15)20(21,22)23/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYZXJNSURFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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